molecular formula C8H4F3NS2 B1298414 5-(Trifluoromethyl)-1,3-benzothiazole-2-thiol CAS No. 23420-87-3

5-(Trifluoromethyl)-1,3-benzothiazole-2-thiol

Cat. No. B1298414
CAS RN: 23420-87-3
M. Wt: 235.3 g/mol
InChI Key: DJRUWESABPZMRB-UHFFFAOYSA-N
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Description

The trifluoromethyl group is a functional group that has the formula -CF3 . It plays an increasingly important role in pharmaceuticals, agrochemicals, and materials . The trifluoromethyl group is often used as a bioisostere to create derivatives by replacing a chloride or a methyl group .


Synthesis Analysis

The synthesis of trifluoromethylated compounds often involves denitrogenative cyclization of vinyl azides with trifluoroacetic anhydride . Another method involves the [3 + 2]-cycloaddition of nitrile imines with CF3CN .


Molecular Structure Analysis

The trifluoromethyl group has a significant electronegativity that is often described as being intermediate between the electronegativities of fluorine and chlorine . The molecular geometry and vibrational wavenumbers can be determined by Hartree–Fock (HF) and DFT calculations .


Chemical Reactions Analysis

Trifluoromethylation of carbon-centered radical intermediates is a common reaction involving trifluoromethyl groups .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound are influenced by its molecular structure. For example, the introduction of the formyl group into position “2” of the boronic acids causes a significant increase in acidity .

Scientific Research Applications

Pharmaceutical Development

The trifluoromethyl group in compounds like 5-(Trifluoromethyl)-1,3-benzothiazole-2-thiol has been noted for its presence in several FDA-approved drugs . This group can significantly affect the pharmacological activity of a molecule, making it a valuable feature in drug design. Specifically, this compound could be explored for its potential as a building block in synthesizing new therapeutic agents that require the trifluoromethyl group for their biological activity.

Organic Synthesis

In organic chemistry, the benzothiazole moiety is a crucial component for constructing complex molecules . The presence of the trifluoromethyl group can introduce unique electronic and steric properties, which are beneficial in various synthetic routes. Researchers can utilize this compound in the synthesis of more complex structures, potentially leading to new materials or chemical entities.

Agrochemical Research

Fluorine-containing compounds like 5-(Trifluoromethyl)-1,3-benzothiazole-2-thiol have applications in the development of agrochemicals . The trifluoromethyl group can impart properties such as increased stability and bioactivity, making this compound a candidate for creating new pesticides or herbicides.

Biological Studies

Compounds with the benzothiazole structure have been studied for their biological activities . 5-(Trifluoromethyl)-1,3-benzothiazole-2-thiol could be used in biological assays to understand its interaction with various enzymes or receptors. This could lead to insights into new mechanisms of action for therapeutic targets.

Mechanism of Action

While specific information on the mechanism of action for “5-(Trifluoromethyl)-1,3-benzothiazole-2-thiol” is not available, trifluoromethylated compounds are often used in pharmaceuticals and can have various mechanisms of action depending on the specific compound .

Safety and Hazards

Safety data sheets for related compounds indicate that they can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

The trifluoromethyl group is becoming increasingly important in various fields, including pharmaceuticals, agrochemicals, and materials . Future research will likely continue to explore new methods for the synthesis of trifluoromethylated compounds and their potential applications .

properties

IUPAC Name

5-(trifluoromethyl)-3H-1,3-benzothiazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F3NS2/c9-8(10,11)4-1-2-6-5(3-4)12-7(13)14-6/h1-3H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJRUWESABPZMRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(F)(F)F)NC(=S)S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F3NS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10350684
Record name 5-(Trifluoromethyl)-1,3-benzothiazole-2-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10350684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

23420-87-3
Record name 5-(Trifluoromethyl)-2(3H)-benzothiazolethione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23420-87-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(Trifluoromethyl)-1,3-benzothiazole-2-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10350684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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